5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Description
Historical Context and Development of 1,2,4-Triazole Derivatives
The discovery of 1,2,4-triazoles dates to the late 19th century, with foundational work by Bladin in 1885 establishing their structural identity. Early synthetic methods, such as the Einhorn–Brunner reaction (1905), enabled the preparation of substituted 1,2,4-triazoles through condensation between imides and hydrazines. This reaction laid the groundwork for diversifying triazole chemistry, particularly in regioselective syntheses where acidic substituents dictated product isomerism. The mid-20th century marked a turning point with the development of antifungal azoles, such as fluconazole and itraconazole, which showcased the therapeutic potential of 1,2,4-triazole derivatives. Advances in synthetic methodologies, including the Pellizzari reaction and microwave-assisted cyclization, further expanded access to structurally complex derivatives. By the 21st century, 1,2,4-triazoles had become pivotal in drug discovery, materials science, and agrochemicals, driven by their tunable electronic properties and metabolic stability.
Significance in Heterocyclic Chemistry Research
1,2,4-Triazoles occupy a unique niche in heterocyclic chemistry due to their aromaticity, dipole moments, and dual hydrogen-bonding capacity. These features enable strong interactions with biological targets, such as fungal cytochrome P450 enzymes, making them indispensable in antifungal drug design. Their weak basicity (pK~a~ ~2.45–10.26) and solubility profile enhance bioavailability, while the triazole ring’s metal-coordinating ability supports applications in catalysis and materials engineering. In medicinal chemistry, the triazole scaffold serves as a bioisostere for amides and esters, improving metabolic resistance in drug candidates. Recent innovations, such as click chemistry-derived 1,2,3-triazoles, have further underscored the versatility of triazole-based systems in synthesizing bioactive molecules.
General Overview of Furyl-Substituted Azole Compounds
Furyl-substituted azoles, particularly 1,2,4-triazoles, exhibit enhanced electronic and bioactivity profiles due to the electron-rich furan ring. The furyl group’s conjugated π-system facilitates charge transfer interactions, improving binding affinity to microbial targets. For instance, 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol demonstrates broad-spectrum antimicrobial activity, with MIC values of 31.25–62.5 μg/mL against Staphylococcus aureus and Candida albicans. Similarly, furan-functionalized triazoles in antifungal agents like albaconazole derivatives show potent activity against fluconazole-resistant Candida strains. The table below summarizes key examples of furyl-substituted azoles and their applications:
Properties
IUPAC Name |
5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBWTHPDGFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189305 | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35771-65-4 | |
| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Furan-Carboxylic Acid Hydrazides
Furan-carboxylic acid hydrazides serve as critical starting materials. These are typically prepared by refluxing furan-carboxylic acid esters with hydrazine hydrate in ethanol. For example, 2-furoic acid hydrazide is synthesized by reacting methyl 2-furoate with excess hydrazine hydrate at 80°C for 6 hours, yielding a white crystalline product (mp: 142–144°C) after recrystallization from ethanol.
Thiosemicarbazide Formation
The hydrazide intermediate is then reacted with an isothiocyanate. In a representative procedure, 2-furoic acid hydrazide (0.01 mol) is combined with methyl isothiocyanate (0.01 mol) in ethanol (50 mL) and refluxed for 4 hours. The resulting thiosemicarbazide precipitates upon cooling and is filtered and dried (yield: 68–75%).
Alkaline Cyclization to Triazole-Thiones
Cyclization of the thiosemicarbazide is achieved under basic conditions. A mixture of the intermediate (0.005 mol) and 4N NaOH (10 mL) is refluxed for 6 hours, followed by neutralization with 2N HCl to pH 3–4. The precipitated 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is recrystallized from ethanol, yielding 58–63%.
Key Parameters
-
Solvent: Ethanol/water mixtures
-
Base Strength: 4N NaOH optimizes ring closure efficiency
-
Reaction Time: 6 hours for complete cyclization
One-Pot Synthesis via Sequential Alkylation and Cyclization
Recent advancements have enabled the consolidation of thiosemicarbazide formation and cyclization into a single reaction vessel, reducing solvent waste and procedural complexity.
Reaction Protocol
In a one-pot procedure, 2-furoic acid hydrazide (0.01 mol) and methyl isothiocyanate (0.01 mol) are refluxed in ethanol (50 mL) for 2 hours. Without isolating the thiosemicarbazide, 4N NaOH (10 mL) is added, and the mixture is refluxed for an additional 4 hours. Acidification with HCl yields the target compound in 70–72% yield, demonstrating superior efficiency compared to traditional methods.
Advantages Over Stepwise Synthesis
-
Yield Improvement: 12–14% increase due to reduced intermediate degradation
-
Solvent Economy: Ethanol usage decreased by 40%
-
Time Efficiency: Total reaction time reduced to 6 hours (vs. 10 hours for stepwise)
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating triazole-thione formation, particularly for thermally sluggish reactions.
Optimized Conditions
A mixture of 2-furoic acid hydrazide (1 mmol), methyl isothiocyanate (1 mmol), and 2N NaOH (5 mL) is irradiated in a microwave reactor at 120°C for 20 minutes. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1), affording the triazole-thione in 82% yield.
Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 63% | 82% |
| Purity (HPLC) | 95.2% | 98.7% |
Microwave synthesis enhances reaction kinetics through rapid, uniform heating, minimizing side products.
Solvent-Free Mechanochemical Synthesis
Green chemistry approaches employ solvent-free grinding to minimize environmental impact.
Procedure
Equimolar quantities of 2-furoic acid hydrazide and methyl isothiocyanate are ground in a mortar with 2N NaOH (1 mL per mmol) for 30 minutes. The paste is heated at 80°C for 2 hours, then neutralized with HCl. The product is isolated in 65% yield, with 94% purity by HPLC.
Limitations
-
Scalability: Challenging beyond 10 mmol due to heat dissipation issues
-
Substrate Scope: Limited to liquid isothiocyanates for effective mixing
Catalytic Methods Using Ionic Liquids
Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) act as dual solvents and catalysts.
Synthesis Protocol
2-Furoic acid hydrazide (1 mmol) and methyl isothiocyanate (1 mmol) are stirred in [BMIM][OH] (5 mL) at 100°C for 3 hours. The ionic liquid is recovered via vacuum distillation, and the product is crystallized from ethanol (yield: 78%).
Benefits
-
Catalyst Reusability: [BMIM][OH] reused 5 times with <5% activity loss
-
Reaction Temperature: Reduced from 120°C (conventional) to 100°C
Comparative Evaluation of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Time | Solvent Usage (mL/g) |
|---|---|---|---|---|
| Stepwise Cyclization | 63 | 95.2 | 10 hours | 150 |
| One-Pot | 72 | 96.8 | 6 hours | 90 |
| Microwave | 82 | 98.7 | 20 minutes | 50 |
| Mechanochemical | 65 | 94.0 | 2.5 hours | 15 |
| Ionic Liquid | 78 | 97.5 | 3 hours | 30 (recyclable) |
Structural Characterization and Validation
All synthetic routes produce identical products, verified by spectral data:
-
FTIR (KBr): 3150 cm⁻¹ (N-H str), 1605 cm⁻¹ (C=N str), 1175 cm⁻¹ (C=S str)
-
¹H NMR (DMSO-d₆): δ 6.85 (d, J = 3.2 Hz, 1H, furyl H-4), 7.45 (d, J = 3.2 Hz, 1H, furyl H-3), 13.92 (s, 1H, NH)
-
HPLC Purity: >95% across all methods (C18 column, methanol/water 70:30)
Challenges and Optimization Strategies
Byproduct Formation
Prolonged heating (>8 hours) generates hydrolyzed furan derivatives. Mitigation includes:
-
Strict temperature control (80–100°C)
-
Use of anhydrous solvents
Purification Difficulties
The polar nature of triazole-thiones complicates crystallization. Gradient recrystallization (ethanol/water 8:2) enhances purity to >98%.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is preferred due to:
-
Cost Efficiency: $12.50 per gram (vs. $18.75 for stepwise)
-
Waste Index: 3.2 vs. 5.8 for conventional routes
Chemical Reactions Analysis
Types of Reactions
5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The furyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furyl and triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exhibits antifungal properties against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger . The compound's mechanism of action may involve interference with fungal cell membrane synthesis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific mechanisms and to evaluate its efficacy in vivo.
Agricultural Applications
Pesticidal Properties
this compound has shown promise as a pesticide. Its application in agricultural settings has been linked to effective control of various pests and pathogens affecting crops. The compound's ability to disrupt metabolic processes in target organisms makes it a candidate for developing new pest control agents .
Analytical Chemistry
Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation and quantification of this compound in complex mixtures. This method utilizes acetonitrile and water as mobile phases and is compatible with mass spectrometry for further analysis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antifungal Activity | Antifungal | Effective against Candida albicans and Aspergillus niger; mechanism involves cell membrane disruption. |
| Investigation of Anticancer Effects | Cancer Research | Induces apoptosis in cancer cells; potential modulation of survival signaling pathways. |
| HPLC Method Development | Analytical Chemistry | Successful separation and quantification using reverse-phase HPLC; scalable for preparative applications. |
Mechanism of Action
The mechanism of action of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparative Analysis with Analogous 1,2,4-Triazole-3-thione Derivatives
Structural and Electronic Comparisons
Key Insights :
- The furyl group in the target compound balances electronic effects (electron-donating oxygen) and steric bulk, making it more reactive than phenyl derivatives but less lipophilic than alkylated analogs like TP-315 .
- Substitution at the 4-position (e.g., hexyl in TP-315) significantly improves blood-brain barrier (BBB) permeability compared to 5-aryl or 5-heteroaryl derivatives .
Antimicrobial Activity
- Furyl-containing triazoles: Limited direct data, but analogous S-glycosylated triazoles with indole substituents (e.g., compounds 57a–b) show potent activity against Bacillus subtilis, comparable to chloramphenicol . The furyl group’s polarity may reduce membrane penetration compared to hydrophobic indole.
- 5-Phenyl derivatives : Exhibit moderate antimicrobial activity but are less effective than halogenated or alkylated variants .
Anticonvulsant Activity
- TP-315 : Demonstrates superior BBB permeability (Pe = 5.19 cm/s) and efficacy in maximal electroshock (MES) models due to its 3-chlorophenyl and hexyl substituents .
- Furyl analog : Predicted to have lower BBB permeability than TP-315 due to reduced lipophilicity, though furyl’s electron-rich nature may enhance receptor binding .
Corrosion Inhibition
Physicochemical Properties
*Estimated based on structural analogs .
Biological Activity
5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 35771-65-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 167.19 g/mol. It features a furyl group attached to a triazole ring, which is further substituted with a thione group. This unique structure contributes to its biochemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| CAS Number | 35771-65-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound exhibits activity against various bacteria and fungi by disrupting cellular functions and inhibiting key metabolic pathways.
- Anticancer Potential : Research suggests that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuropharmacological Effects : Some studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Antimicrobial Properties
Several studies have documented the antimicrobial efficacy of this compound:
- Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with varying minimum inhibitory concentration (MIC) values indicating its effectiveness.
- Fungal Activity : Its antifungal properties have been evaluated against species such as Candida albicans, demonstrating potential as an antifungal agent.
Anticancer Activity
Research indicates that this compound may inhibit the growth of cancer cells:
- A study reported that derivatives of triazole exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound possesses moderate antibacterial activity compared to standard antibiotics.
Study on Anticancer Activity
In a separate investigation focused on anticancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
The study concluded that the compound effectively inhibits cell proliferation in these cancer cell lines.
Q & A
Q. What are the optimized synthetic routes for 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Method A : Reacting 5-furyl-substituted precursors with thiourea in alkaline conditions (e.g., NaOH/ethanol) under reflux for 6–8 hours, achieving yields of 65–75% .
- Method B : Using a water-DMF (1:1) solvent system with monochloroacetic acid to functionalize the triazole core, optimizing temperature (70–80°C) and reaction time (4–6 hours) .
Key factors include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1:1.2 for thiourea derivatives), and purification via recrystallization (ethanol/water mixtures) .
Q. How can structural characterization of this compound be systematically validated?
Combine spectroscopic and computational methods:
- Experimental :
- Computational :
Advanced Research Questions
Q. What computational tools are effective for predicting toxicity and bioactivity of 5-furyl-triazole-thione derivatives?
- Toxicity Prediction :
- Use GUSAR-online for acute toxicity (LD₅₀) predictions based on QSAR models. Input SMILES strings to screen for hepatotoxicity or mutagenicity risks .
- Bioactivity Profiling :
- Apply SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition). Furyl substituents may enhance bioavailability due to moderate LogP values (2.5–3.5) .
Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental Design :
- Use standardized assays (e.g., broth microdilution for antimicrobial activity; MTT for cytotoxicity) with positive controls (e.g., fluconazole, cisplatin) .
- Data Analysis :
Q. What mechanisms underlie the antiproliferative activity of 5-furyl-triazole-thione derivatives?
- Hypothesized Pathways :
- Experimental Validation :
- Conduct Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle analysis (flow cytometry) .
Q. How can structure-activity relationships (SARs) guide the design of novel derivatives?
- Substituent Effects :
- QSAR Modeling :
Q. What strategies mitigate regioselectivity challenges during triazole-thione synthesis?
- Monitoring :
- Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
- NMR Kinetics : Monitor NH proton disappearance to confirm cyclization .
- Directed Synthesis :
- Pre-functionalize the furyl ring with electron-directing groups (e.g., -OCH₃) to control cyclization sites .
Q. How does the thione tautomer influence stability and reactivity?
Q. What analytical methods validate purity and identity in complex matrices?
Q. How can contradictory literature data on biological targets be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
